molecular formula C10H12ClN B12512966 (R)-3-(3-Chlorophenyl)pyrrolidine

(R)-3-(3-Chlorophenyl)pyrrolidine

Cat. No.: B12512966
M. Wt: 181.66 g/mol
InChI Key: FQSUFJMIMCTWRI-VIFPVBQESA-N
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Description

®-3-(3-Chlorophenyl)pyrrolidine is a chiral compound with a pyrrolidine ring substituted with a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-Chlorophenyl)pyrrolidine can be achieved through several methods. One common approach involves the Michael addition of nitromethane to benzylidenemalonates, followed by the reduction of the resulting γ-nitroester in the presence of Raney nickel and subsequent saponification/decarboxylation . This method allows for the preparation of enantiomerically pure compounds.

Industrial Production Methods

Industrial production of ®-3-(3-Chlorophenyl)pyrrolidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-3-(3-Chlorophenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the pyrrolidine ring or the chlorophenyl group.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

®-3-(3-Chlorophenyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-3-(3-Chlorophenyl)pyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(3-Chlorophenyl)pyrrolidine is unique due to its specific chiral configuration and the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. Its enantiomeric purity and specific substitution pattern make it valuable for targeted applications in research and industry.

Biological Activity

(R)-3-(3-Chlorophenyl)pyrrolidine is a chiral compound that has garnered attention due to its significant biological activity. This article explores its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₂ClN
  • Molecular Weight : Approximately 218.12 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a chlorophenyl group, which contributes to its unique biological properties.

Research indicates that this compound interacts with various molecular targets, including enzymes and receptors. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound can inhibit specific enzyme activities, leading to altered biochemical pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways related to pain, inflammation, and other physiological processes .

Anticonvulsant and Analgesic Properties

Recent studies have highlighted the anticonvulsant and analgesic potential of compounds related to this compound. For instance:

  • In a series of experiments evaluating new derivatives, compounds similar to this compound demonstrated significant anticonvulsant effects in models such as the maximal electroshock (MES) test and the pentylenetetrazole seizure test. One derivative showed a protective index superior to valproic acid, a standard anticonvulsant .
  • Analgesic activity was also noted in various pain models, suggesting potential use in neuropathic pain management .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies suggest that it may reduce the expression of pro-inflammatory cytokines, making it a candidate for treating conditions characterized by chronic inflammation .

Study on Anticonvulsant Activity

A study focused on synthesizing 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine derivatives reported that certain compounds exhibited promising anticonvulsant activity. The most active derivative showed an effective dose (ED50) significantly lower than that of established drugs like valproic acid in both MES and 6 Hz seizure tests .

Synthesis and Biological Evaluation

The synthesis of this compound typically involves reacting 3-chlorobenzaldehyde with (R)-pyrrolidine under catalytic conditions. Various purification methods such as recrystallization are employed to isolate the final product. The biological evaluation often includes tests for enzyme inhibition and receptor binding affinity.

Applications in Drug Development

The unique chiral configuration of this compound makes it particularly valuable in drug development. Its interactions with biological systems can lead to the design of new therapeutic agents targeting neurological disorders, pain management, and inflammatory diseases.

Summary Table of Biological Activities

Activity TypeDescriptionReference
AnticonvulsantSignificant efficacy in MES and PTZ tests
AnalgesicEffective in various pain models
Anti-inflammatoryReduces pro-inflammatory cytokines

Properties

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

(3R)-3-(3-chlorophenyl)pyrrolidine

InChI

InChI=1S/C10H12ClN/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-3,6,9,12H,4-5,7H2/t9-/m0/s1

InChI Key

FQSUFJMIMCTWRI-VIFPVBQESA-N

Isomeric SMILES

C1CNC[C@H]1C2=CC(=CC=C2)Cl

Canonical SMILES

C1CNCC1C2=CC(=CC=C2)Cl

Origin of Product

United States

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